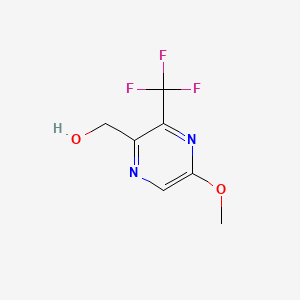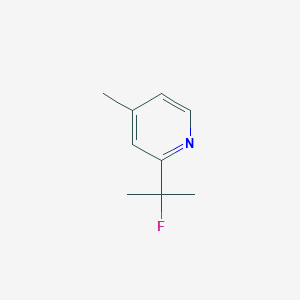![molecular formula C15H15N3O B15358414 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as phenyl-substituted pyrroles and propan-2-yl-substituted pyrimidines.
Cyclization Reactions: Cyclization steps are crucial to forming the pyrrolopyrimidine ring system. Cyclization can be achieved using various reagents and conditions, such as acid catalysts or high temperatures.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity and structural integrity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and cost-effectiveness. Large-scale reactions may require specialized equipment and controlled environments to maintain consistent quality and safety standards.
化学反応の分析
Types of Reactions: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: The compound's medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products.
作用機序
The mechanism by which 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolopyrimidine core and exhibit various biological activities.
Indole Derivatives: Indole derivatives also contain nitrogen-containing heterocycles and have shown clinical and biological applications.
Uniqueness: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific structural features and potential applications. Its unique combination of phenyl and propan-2-yl groups contributes to its distinct properties and reactivity.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
6-phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-9(2)14-17-12-8-11(10-6-4-3-5-7-10)16-13(12)15(19)18-14/h3-9,16H,1-2H3,(H,17,18,19) |
InChIキー |
KSSAKDGGARJLQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)



![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)



![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)


